2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- 2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-
Brand Name: Vulcanchem
CAS No.: 37489-49-9
VCID: VC0187884
InChI: InChI=1S/C13H15ClN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-5-10(14)7-11/h4-8H,1-3H3,(H,15,17)
SMILES: CC1=CC(NC(=S)N1C2=CC(=CC=C2)Cl)(C)C
Molecular Formula: C13H15ClN2S
Molecular Weight: 266.79 g/mol

2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-

CAS No.: 37489-49-9

Main Products

VCID: VC0187884

Molecular Formula: C13H15ClN2S

Molecular Weight: 266.79 g/mol

2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- - 37489-49-9

CAS No. 37489-49-9
Product Name 2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-
Molecular Formula C13H15ClN2S
Molecular Weight 266.79 g/mol
IUPAC Name 3-(3-chlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione
Standard InChI InChI=1S/C13H15ClN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-5-10(14)7-11/h4-8H,1-3H3,(H,15,17)
Standard InChIKey HSKCSMAIVPLPLJ-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(N=C(N1C2=CC(=CC=C2)Cl)S)(C)C
SMILES CC1=CC(NC(=S)N1C2=CC(=CC=C2)Cl)(C)C
Canonical SMILES CC1=CC(NC(=S)N1C2=CC(=CC=C2)Cl)(C)C
PubChem Compound 683388
Last Modified Nov 11 2021
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